{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine
Overview
Description
{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and environmental science. It is a highly versatile compound that has shown promising results in various studies.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Similar compounds have been found to modulate various biochemical pathways, including those involved in neurotransmission and cellular signaling .
Pharmacokinetics
The trifluoromethyl group in its structure might enhance its lipophilicity, which could potentially improve its bioavailability .
Result of Action
Similar compounds have been found to exhibit various biological effects, such as antidepressant-like effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its action .
Advantages and Limitations for Lab Experiments
One of the major advantages of {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine is its versatility. It can be easily modified to produce derivatives with different properties and applications. Additionally, it has a low toxicity profile, making it a safer alternative to other compounds that exhibit similar properties. However, one of the limitations of this compound is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for research on {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine. One potential direction is the further study of its antitumor activity and its potential use in the treatment of various types of cancer. Another direction is the study of its antimicrobial activity and its potential use in the development of new antibiotics. Additionally, there is a need for further research on its mechanism of action and its potential applications in other fields such as material science and environmental science.
In conclusion, this compound is a highly versatile compound that has shown promising results in various scientific research studies. Its potential applications in medicinal chemistry, material science, and environmental science make it a compound of great interest to researchers. Further research is needed to fully understand its mechanism of action and to optimize its use in various applications.
Scientific Research Applications
{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity and has shown promising results in the treatment of various types of cancer, including breast cancer and lung cancer. Additionally, it has been found to possess antimicrobial activity and has been studied for its potential use in the treatment of bacterial infections.
properties
IUPAC Name |
[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)7-3-1-2-6(4-7)9-15-8(5-14)17-16-9/h1-4H,5,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMKBTSZYJGPSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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